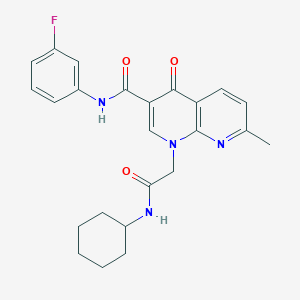![molecular formula C22H20ClN3O B2708011 1-[3-[(2-Chloro-8-methylquinolin-3-yl)methyl]-5-phenyl-3,4-dihydropyrazol-2-yl]ethanone CAS No. 361479-95-0](/img/structure/B2708011.png)
1-[3-[(2-Chloro-8-methylquinolin-3-yl)methyl]-5-phenyl-3,4-dihydropyrazol-2-yl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of quinoline, which is a nitrogen-containing bicyclic compound . Quinoline derivatives are utilized in various fields such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . They are present in numerous biological compounds and exhibit important biological activities .
Synthesis Analysis
The synthesis of quinoline derivatives often involves chemical modification of the quinoline nucleus, which results in improved therapeutic effects . For instance, Ghodile et al. developed a novel class of compounds by condensation of 1-(3-bromo-5-chloro-2-hydroxyphenyl)ethanone and 2-chloro-8-methylquinoline-3-carbaldehyde .Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by a heterocyclic pyridine ring . The antimicrobial activity of these derivatives depends on the substitution on this heterocyclic ring .Chemical Reactions Analysis
Quinoline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death . Multicomponent one-pot reactions of 1 H -tetrazolyl-amino-quinolines with each of malononitrile or methyl 2-cyanoacetate and 4-hydroxy-2 H -chromen-2-one or 4-hydroxy-6-methyl-2 H -pyran-2-one under optimized conditions in the presence of L -proline as a catalyst afforded the respective 1 H -tetrazolylamino-quinolinyl-pyrano [3,2- c ] (chromenones) and (pyranones) .Physical And Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives can vary. For instance, one synthesized compound was a yellow crystal with a melting point of 146–148°C . Its UV-Vis (MeOH) λmax was 280 nm .科学的研究の応用
Synthesis and Antimicrobial Activity
Quinoline derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, novel chloroquinoline derivatives have been explored for their antioxidant and anti-diabetic activities, demonstrating significant potential in reducing high glucose levels through antioxidant mechanisms (Murugavel et al., 2017). Similarly, pyrazole derivatives containing a 2-methylquinoline ring system have been synthesized and tested for their antibacterial activity, showing significant efficacy against various bacterial strains (Raju et al., 2016).
Antioxidant Activity
The antioxidant properties of chloroquinoline derivatives have been studied, revealing that these compounds could play a vital role in combating oxidative stress. This is particularly relevant for conditions exacerbated by oxidative damage, indicating a broader application of such compounds in protective therapies (Murugavel et al., 2017).
Antituberculosis Activity
3-Heteroarylthioquinoline derivatives have been synthesized and screened for their in vitro activity against Mycobacterium tuberculosis, with some compounds showing promising activity. This suggests the potential of quinoline derivatives in developing new antituberculosis agents (Chitra et al., 2011).
DNA Binding and Molecular Docking Studies
Chloroquinoline derivatives have also been evaluated for their ability to bind with calf thymus DNA (CT-DNA), providing insights into their potential mechanisms of action at the molecular level. This includes fluorescence quenching studies and molecular docking analysis to understand their interaction with DNA, which could be crucial for designing drugs targeting genetic material (Murugavel et al., 2017).
Fluorescent Probes for Metal Ions
Some quinoline derivatives have been designed as colorimetric fluorescent chemosensors for the selective detection of metal ions, such as Zn2+, in aqueous media. These compounds offer potential applications in environmental monitoring and biochemical assays (Kasirajan et al., 2017).
作用機序
Target of Action
Quinoline derivatives, which are structurally similar to this compound, are known to have a wide range of biological targets, including microbial proteins and mammalian enzymes .
Mode of Action
It’s worth noting that quinoline derivatives often interact with their targets by forming hydrogen bonds and hydrophobic interactions, leading to changes in the target’s function .
Biochemical Pathways
Quinoline derivatives are known to affect a variety of biochemical pathways, including those involved in microbial metabolism and mammalian cell signaling .
Pharmacokinetics
Quinoline derivatives are generally well absorbed and distributed throughout the body, metabolized by liver enzymes, and excreted in the urine .
Result of Action
Quinoline derivatives are known to have a wide range of effects, including antimicrobial activity and cytotoxicity .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can affect the action of quinoline derivatives .
将来の方向性
The swift development of new molecules containing the quinoline nucleus has generated many research reports in a brief span of time . There is a need to discover novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects . Therefore, the future direction in this field could involve synthesizing and investigating new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .
特性
IUPAC Name |
1-[3-[(2-chloro-8-methylquinolin-3-yl)methyl]-5-phenyl-3,4-dihydropyrazol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O/c1-14-7-6-10-17-11-18(22(23)24-21(14)17)12-19-13-20(25-26(19)15(2)27)16-8-4-3-5-9-16/h3-11,19H,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHBIGGNKZCPQKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)Cl)CC3CC(=NN3C(=O)C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl N-[[3-(4-methylphenyl)-1,2-oxazol-5-yl]methyl]carbamate](/img/structure/B2707928.png)
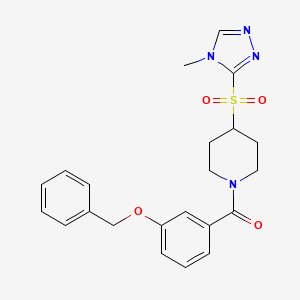
![(E)-4-(Dimethylamino)-N-[(3-methoxy-1-methylpyrazol-4-yl)methyl]but-2-enamide](/img/structure/B2707932.png)
![Methyl 3-amino-3-[4-(difluoromethoxy)phenyl]propanoate](/img/structure/B2707933.png)
![[2-[(1,1-Dioxothiolan-3-yl)-ethylamino]-2-oxoethyl] 2-chloroquinoline-4-carboxylate](/img/structure/B2707936.png)
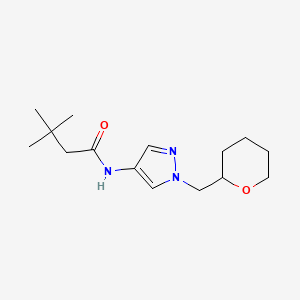
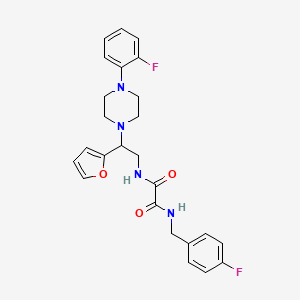

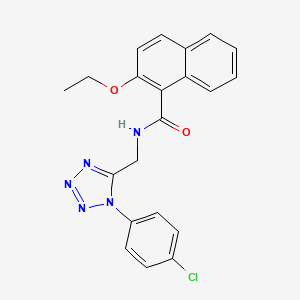
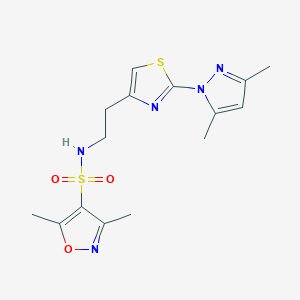
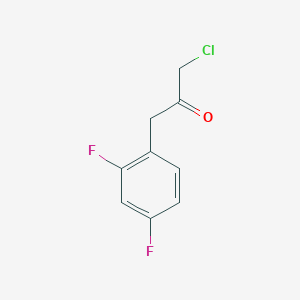
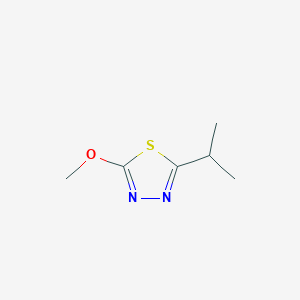
![1-[3-(4-Methoxyphenyl)-2,5-dihydropyrrol-1-yl]prop-2-en-1-one](/img/structure/B2707949.png)
